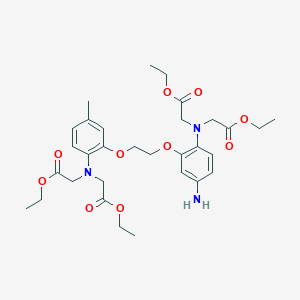
Diethyl 2,2'-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, ethoxy, and oxoethyl groups. The presence of these groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile, leading to the formation of intermediate compounds.
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Esterification Reactions: These reactions involve the formation of an ester bond between an alcohol and a carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: These reactors allow for precise control of reaction conditions and are suitable for small to medium-scale production.
Continuous Flow Reactors: These reactors are used for large-scale production and offer advantages such as improved reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate undergoes various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution Reactions: These reactions involve the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) and platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives.
Scientific Research Applications
Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate has a wide range of scientific research applications, including:
Biology: It is used in the study of biological processes and interactions, particularly in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets and pathways.
Industry: It is used in the development of new materials and chemicals with unique properties and applications.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has similar functional groups and is used as a building block in organic synthesis.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound also has similar functional groups and is used in the synthesis of novel organic compounds.
The uniqueness of Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C31H43N3O10 |
|---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
ethyl 2-[2-[2-[5-amino-2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C31H43N3O10/c1-6-39-28(35)18-33(19-29(36)40-7-2)24-12-10-22(5)16-26(24)43-14-15-44-27-17-23(32)11-13-25(27)34(20-30(37)41-8-3)21-31(38)42-9-4/h10-13,16-17H,6-9,14-15,18-21,32H2,1-5H3 |
InChI Key |
PAVQBWCNVBIHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C)OCCOC2=C(C=CC(=C2)N)N(CC(=O)OCC)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















